Spectroscopic data (NMR, IR, MS) of Methanol, [(4-methylphenyl)imino]bis-(9CI)
Spectroscopic data (NMR, IR, MS) of Methanol, [(4-methylphenyl)imino]bis-(9CI)
An In-Depth Technical Guide to the Spectroscopic Characterization of N,N'-Bis(4-methylphenyl)formamidine
Senior Application Scientist Note: This guide provides a comprehensive spectroscopic analysis of the compound commonly known as N,N'-Bis(4-methylphenyl)formamidine. The topic name provided, "Methanol, [(4-methylphenyl)imino]bis- (9CI)," represents a systematic name from the 9th Collective Index of Chemical Abstracts, which is not in common use. For clarity and alignment with modern chemical literature, this guide will refer to the compound by its common name and established identifiers.
Compound Identification and Structural Framework
N,N'-Bis(4-methylphenyl)formamidine is a symmetrical diarylformamidine that serves as a valuable building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.[1] Its unambiguous identification is critical for its application in research and development. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating protocol for its structural confirmation.
Key Identifiers:
-
Common Name: N,N'-Bis(4-methylphenyl)formamidine; N,N'-Di-p-tolylformamidine
-
IUPAC Name: N,N'-bis(4-methylphenyl)methanimidamide[2]
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CAS Number: 622-15-1
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Molecular Formula: C₁₅H₁₆N₂[2]
-
Molecular Weight: 224.30 g/mol [2]
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a symmetrical molecule like N,N'-Bis(4-methylphenyl)formamidine, NMR provides a distinct and relatively simple set of signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by four primary signals corresponding to the chemically distinct protons in the molecule. The symmetry of the two p-tolyl groups simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.1 | Singlet (broad) | 1H | N-H | The formamidine proton is deshielded and may appear broad due to quadrupolar coupling with nitrogen and potential tautomerism. |
| ~ 7.3 | Singlet | 1H | C-H | The imine proton is a sharp singlet in the aromatic region. |
| ~ 7.1 | Doublet | 4H | Ar-H | Aromatic protons ortho to the formamidine nitrogen. |
| ~ 6.9 | Doublet | 4H | Ar-H | Aromatic protons meta to the formamidine nitrogen. |
| ~ 2.3 | Singlet | 6H | CH ₃ | The two equivalent methyl groups on the tolyl rings. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the molecular symmetry, showing five distinct carbon signals.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 150 | C =N | The imine carbon of the formamidine core is significantly deshielded. |
| ~ 147 | Ar-C (quaternary) | Aromatic carbon atom attached to the nitrogen. |
| ~ 132 | Ar-C (quaternary) | Aromatic carbon atom attached to the methyl group. |
| ~ 129 | Ar-C H | Aromatic methine carbons. |
| ~ 122 | Ar-C H | Aromatic methine carbons. |
| ~ 21 | C H₃ | The methyl group carbon. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is employed to identify the key functional groups within the molecule by measuring their characteristic vibrational frequencies. For N,N'-Bis(4-methylphenyl)formamidine, the most diagnostic absorptions are the N-H and C=N stretches.
Expertise Insight: The Attenuated Total Reflectance (ATR) technique is highly recommended for analyzing solid powder samples of this compound. ATR requires minimal sample preparation and ensures excellent contact between the sample and the IR beam via an evanescent wave, resulting in a high-quality, reproducible spectrum.[3]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| ~ 3160 | Medium, Broad | N-H Stretch | Formamidine N-H |
| 3050-3020 | Medium | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H Stretch | Methyl (CH₃) C-H |
| ~ 1640 | Strong | C=N Stretch | Imine C=N[4] |
| 1610 & 1510 | Strong-Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~ 820 | Strong | C-H Bend | p-Disubstituted Aromatic Ring Out-of-Plane Bend |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Electron Ionization (EI) is a suitable "hard" ionization technique for this relatively stable organic molecule, as it produces a clear molecular ion and a reproducible fragmentation pattern useful for structural confirmation.[5]
Expected Mass Spectrum
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Molecular Ion (M⁺•): The spectrum is expected to show a strong molecular ion peak at m/z 224 , corresponding to the molecular weight of C₁₅H₁₆N₂.
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Key Fragmentation: The primary fragmentation pathway involves the cleavage of bonds adjacent to the aromatic rings and the formamidine core.
Table 4: Major Expected Fragments in EI-MS
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 224 | [M]⁺• (Molecular Ion) | [C₁₅H₁₆N₂]⁺• |
| 223 | [M-H]⁺ | [C₁₅H₁₅N₂]⁺ |
| 133 | [Tolyl-N=CH-NH]⁺ | [C₈H₉N₂]⁺ |
| 118 | [Tolyl-N=CH]⁺• | [C₈H₈N]⁺• |
| 91 | [Tolyl]⁺ or [Tropylium]⁺ | [C₇H₇]⁺ |
Visualization of Key MS Fragmentation
Caption: Primary fragmentation pathway of N,N'-Bis(4-methylphenyl)formamidine in EI-MS.
Integrated Spectroscopic Workflow for Structural Verification
No single technique provides the complete structural picture. True analytical trustworthiness comes from synthesizing the data from all three methods. Each technique provides orthogonal data that, when combined, validates the proposed structure of N,N'-Bis(4-methylphenyl)formamidine.
Caption: Integrated logic showing how NMR, IR, and MS data corroborate the final structure.
Field-Proven Experimental Protocols
The following protocols represent self-validating systems for acquiring high-quality spectroscopic data for this compound.
Protocol: NMR Sample Preparation and Acquisition
This procedure is designed for a standard 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of N,N'-Bis(4-methylphenyl)formamidine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (~7.26 ppm).
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection zone (typically 4-5 cm).[6]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any residue.[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the spectrometer's sample changer or magnet.[7]
-
Lock onto the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.[8]
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).
-
Reference the spectra to the residual CDCl₃ peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm).
-
Protocol: ATR-FTIR Spectroscopy
This protocol uses a diamond ATR accessory, which is robust and suitable for a wide range of solid samples.[9]
-
Background Spectrum:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.
-
Lower the sample press anvil.
-
Acquire a background spectrum (typically 32 scans). This measures the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[9]
-
-
Sample Spectrum:
-
Raise the anvil. Place a small amount of the powdered N,N'-Bis(4-methylphenyl)formamidine onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]
-
Lower the anvil and apply consistent pressure to ensure firm contact between the sample and the crystal.[11]
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal and anvil thoroughly.[9]
-
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes analysis via a direct insertion probe coupled with a quadrupole mass analyzer.
-
Sample Preparation:
-
Place a microgram-level amount of the solid sample into a capillary tube or onto the tip of the direct insertion probe.
-
The sample must be solvent-free.
-
-
Data Acquisition:
-
Insert the probe into the mass spectrometer's ion source through the vacuum interlock.[12]
-
The sample is vaporized by heating the probe within the high-vacuum source.
-
The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]
-
A mass spectrum is generated by plotting ion abundance versus m/z.
-
References
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